2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Fragrance Chemistry Formulation Science Volatile Organic Compounds

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (CAS 60066-88-8), commonly known as β-sinensal, is a sesquiterpenoid aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol. It occurs naturally in citrus essential oils, particularly sweet orange (Citrus sinensis), and is recognized for its characteristic sweet, citrusy aroma.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 60066-88-8
Cat. No. B3430140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal
CAS60066-88-8
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C=C)CCC=C(C)C=O
InChIInChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3
InChIKeyNOPLRNXKHZRXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide

Structure & Identifiers


Interactive Chemical Structure Model





β-Sinensal (CAS 60066-88-8): A Specialized Sesquiterpenoid Aldehyde for Fragrance and Biomedical Research


2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (CAS 60066-88-8), commonly known as β-sinensal, is a sesquiterpenoid aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol [1]. It occurs naturally in citrus essential oils, particularly sweet orange (Citrus sinensis), and is recognized for its characteristic sweet, citrusy aroma [2]. Structurally, it is an acyclic farnesane-type sesquiterpenoid featuring a terminal aldehyde group and three double bonds, including a terminal methylidene moiety [3]. Its low-volume usage (<0.1 metric ton/year globally as of 2015) positions it as a specialty ingredient in high-value fragrance formulations and as a target for biomedical research due to emerging evidence of its biological activity [4].

Why Farnesal or Other Sesquiterpenoid Analogs Cannot Simply Substitute for β-Sinensal in Critical Applications


Despite belonging to the same sesquiterpenoid class as compounds like farnesal (CAS 19317-11-4) and farnesol (CAS 4602-84-0), β-sinensal possesses distinct physicochemical properties and safety profiles that preclude simple substitution. Key differentiating factors include a significantly higher vapor pressure (0.00249 mmHg at 25 °C versus 0.000187 mmHg for farnesal), which directly impacts its volatility and olfactory performance in fragrance applications [1]. Furthermore, regulatory safety assessments for β-sinensal rely on read-across data from specific structural analogs for endpoints like phototoxicity and genotoxicity; substituting with a different sesquiterpenoid without equivalent safety data would introduce unknown risk profiles and regulatory non-compliance [2]. These quantitative differences underscore the necessity of selecting β-sinensal specifically, rather than a generic class analog, for applications where its unique volatility, olfactory character, and established safety dossier are required.

Quantitative Differentiation of β-Sinensal (CAS 60066-88-8) Against Closest Analogs: A Procurement-Focused Evidence Dossier


β-Sinensal Exhibits 13.3-Fold Higher Vapor Pressure Than Farnesal, Directly Impacting Volatility-Dependent Formulations

A direct comparison of estimated vapor pressure at 25 °C reveals a substantial difference between β-sinensal and its close structural analog farnesal. β-Sinensal has a vapor pressure of 0.00249 mmHg, whereas farnesal has a significantly lower vapor pressure of 0.000187 mmHg [1]. This 13.3-fold higher vapor pressure for β-sinensal translates to greater volatility, which is a critical parameter for fragrance release kinetics, headspace concentration, and overall olfactory impact in formulated products.

Fragrance Chemistry Formulation Science Volatile Organic Compounds

β-Sinensal Demonstrates a Higher Log KOW (5.68) Than Farnesal (5.01), Indicating Greater Lipophilicity and Different Formulation Requirements

The octanol-water partition coefficient (Log KOW/LogP), a key determinant of lipophilicity and environmental fate, differs between β-sinensal and farnesal. β-Sinensal has an estimated Log KOW of 5.68, while farnesal has an estimated LogP of 5.01 [1]. This 0.67 log unit difference corresponds to β-sinensal being approximately 4.7 times more lipophilic than farnesal, which can influence its partitioning into lipid bilayers, its behavior in emulsions, and its potential for bioaccumulation.

Lipophilicity ADME Formulation Chemistry

Safety Assessment for β-Sinensal Relies on Read-Across from Farnesal to Confirm No Phototoxicity Concern, Establishing a Unique Regulatory Data Gap

The 2022 RIFM safety assessment for β-sinensal explicitly utilizes read-across data from the structurally related analog farnesal (CAS 19317-11-4) to evaluate the phototoxicity/photoallergenicity endpoint [1]. Since UV/Vis spectra were not available for β-sinensal, the assessment relied on farnesal's UV/Vis spectra, which showed no significant absorbance between 290-700 nm and a molar absorption coefficient below the 1000 L mol⁻¹ cm⁻¹ benchmark of concern. Consequently, β-sinensal is not expected to be phototoxic or photoallergenic.

Regulatory Toxicology Safety Assessment Phototoxicity

β-Sinensal's Genotoxicity Assessment is Supported by Read-Across from Two Distinct Analogs, Highlighting a Unique Safety Data Profile

The 2022 RIFM safety assessment for β-sinensal addresses the genotoxicity endpoint by using read-across data from two specific analogs: 3,7-dimethyl-2-methylenocta-6-enal (CAS 22418-66-2) and β-farnesene (CAS 18794-84-8) [1]. The mutagenic activity of 3,7-dimethyl-2-methylenocta-6-enal was evaluated in a bacterial reverse mutation assay. Based on the data from these analogs, β-sinensal is not expected to be genotoxic.

Genotoxicity Regulatory Toxicology Safety Assessment

β-Sinensal's Water Solubility (0.4912 mg/L) is Marginally Higher Than Farnesal's (0.4278 mg/L), a Nuanced Difference in Aqueous Behavior

While both compounds are poorly soluble in water, a quantitative comparison reveals a slight but measurable difference in aqueous solubility. β-Sinensal has an estimated water solubility of 0.4912 mg/L, whereas farnesal's estimated water solubility is 0.4278 mg/L [1]. This represents a 14.8% higher solubility for β-sinensal, which, while small, can be a differentiating factor in highly sensitive aqueous formulations or environmental fate models.

Solubility Environmental Fate Formulation

Application Scenarios for β-Sinensal (CAS 60066-88-8) Driven by Differentiated Physicochemical and Safety Profiles


High-Value Fine Fragrance Formulations Requiring Controlled Volatility and Citrus Top-Notes

Based on its 13.3-fold higher vapor pressure compared to farnesal (0.00249 mmHg vs 0.000187 mmHg) [1], β-sinensal is the superior choice for fine fragrance formulations where a distinct, immediate citrus top-note is required, but where the compound must not be overly persistent. Its higher volatility ensures a noticeable initial olfactory impact without dominating the dry-down, a balance that cannot be achieved by substituting with less volatile analogs like farnesal. This property is critical for perfumers aiming to create a specific temporal scent evolution.

Regulatory-Compliant Fragrance Ingredients with a Clear Safety Dossier for Phototoxicity and Genotoxicity

For manufacturers requiring fragrance ingredients with a robust and defensible safety profile, β-sinensal is uniquely positioned. Its 2022 RIFM safety assessment explicitly relies on read-across data from farnesal to clear the phototoxicity endpoint and from 3,7-dimethyl-2-methylenocta-6-enal and β-farnesene to clear genotoxicity [2][3]. This creates a traceable, evidence-based safety dossier. Substituting with a generic sesquiterpenoid without equivalent read-across data would introduce regulatory uncertainty and potential compliance risks, making β-sinensal the preferred choice for products marketed in highly regulated regions (e.g., EU, US).

Lipid-Based Delivery Systems or Emulsions Where Higher Lipophilicity is Advantageous

β-Sinensal's higher Log KOW (5.68) compared to farnesal (5.01) makes it approximately 4.7 times more lipophilic [1]. This property makes it particularly suitable for incorporation into lipid-based delivery systems, oil-phase emulsions, or other non-aqueous formulations where high partitioning into the lipid phase is desired. For applications such as encapsulated fragrances or lipid-soluble active ingredient carriers, β-sinensal's enhanced lipophilicity offers a formulation advantage over less lipophilic alternatives.

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